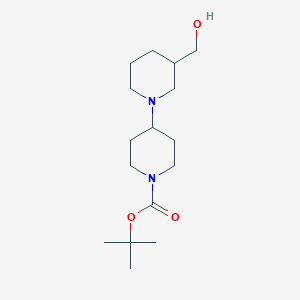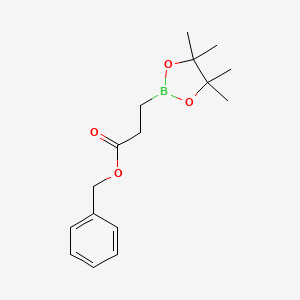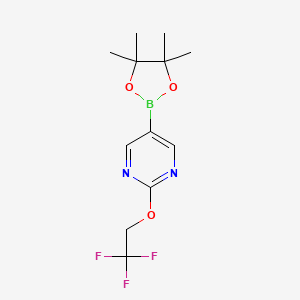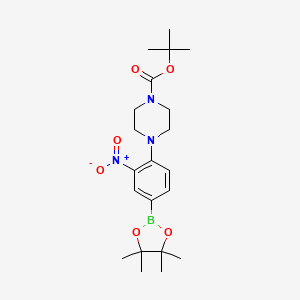
4-FLUORO-PIPERIDIN-1-YLAMINE
Overview
Description
4-FLUORO-PIPERIDIN-1-YLAMINE is a chemical compound that belongs to the class of piperidine-based compounds. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has a molecular formula of C5H11FN2 and a molecular weight of 118.15 g/mol. It is typically found as a white to light brown powder or crystal.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-fluoropiperidin-1-amine, are known to have a wide range of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been shown to interact with various targets and induce changes that contribute to their therapeutic effects .
Biochemical Pathways
It’s known that piperidine and its derivatives can regulate various signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
It is soluble in water, ethanol, and chloroform but insoluble in hexane. This information could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
Piperidine derivatives have been shown to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Biochemical Analysis
Biochemical Properties
4-Fluoropiperidin-1-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties .
Additionally, 4-Fluoropiperidin-1-amine has been shown to interact with proteins involved in neurotransmission, such as monoamine oxidase (MAO). This interaction can influence the metabolism of neurotransmitters like dopamine and serotonin, thereby affecting neurological functions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, leading to changes in enzyme activity and protein function.
Cellular Effects
The effects of 4-Fluoropiperidin-1-amine on various types of cells and cellular processes are diverse. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving neurotransmitters. This modulation can lead to alterations in gene expression and cellular metabolism, impacting overall cell function .
In addition to its effects on neuronal cells, 4-Fluoropiperidin-1-amine has been studied for its impact on cancer cells. It has been found to induce apoptosis in certain cancer cell lines by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . These cellular effects highlight the potential therapeutic applications of 4-Fluoropiperidin-1-amine in treating neurological disorders and cancer.
Molecular Mechanism
At the molecular level, 4-Fluoropiperidin-1-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity. For instance, its interaction with monoamine oxidase leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters like dopamine and serotonin . This inhibition is often achieved through the formation of a covalent bond between the compound and the enzyme’s active site.
Furthermore, 4-Fluoropiperidin-1-amine can influence gene expression by modulating transcription factors and signaling pathways. This modulation can lead to changes in the expression of genes involved in cell survival, proliferation, and apoptosis . The compound’s ability to bind to specific receptors and proteins also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoropiperidin-1-amine can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies.
For example, prolonged exposure to 4-Fluoropiperidin-1-amine has been associated with changes in cellular metabolism and gene expression, leading to altered cell function . These temporal effects are important considerations for researchers studying the compound’s potential therapeutic applications and toxicological properties.
Dosage Effects in Animal Models
The effects of 4-Fluoropiperidin-1-amine in animal models are dose-dependent. At lower doses, the compound has been shown to have beneficial effects, such as neuroprotection and anti-cancer activity . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity .
Threshold effects have also been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects. These findings underscore the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
4-Fluoropiperidin-1-amine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic profile, influencing its pharmacokinetics and pharmacodynamics.
Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter metabolism . This modulation can have significant implications for its therapeutic and toxicological properties.
Transport and Distribution
The transport and distribution of 4-Fluoropiperidin-1-amine within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is known to be transported across cell membranes by specific transporters, which can affect its localization and accumulation within different cellular compartments.
Furthermore, binding to plasma proteins can influence its distribution within the body, affecting its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s pharmacokinetic properties.
Subcellular Localization
The subcellular localization of 4-Fluoropiperidin-1-amine is an important determinant of its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the mitochondria and the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.
The subcellular localization of 4-Fluoropiperidin-1-amine can influence its interactions with biomolecules and its overall biological activity . For example, its localization to the mitochondria can affect mitochondrial function and energy metabolism, while its presence in the nucleus can modulate gene expression and cell signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-FLUORO-PIPERIDIN-1-YLAMINE can be achieved through several methods. One common approach involves the reaction of piperidine with a fluorinating agent under controlled conditions. For example, piperidine can be reacted with a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalytic systems to facilitate the fluorination process can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-FLUORO-PIPERIDIN-1-YLAMINE undergoes various types of chemical reactions,
Properties
IUPAC Name |
4-fluoropiperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-5-1-3-8(7)4-2-5/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLSOJXMRXGVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695361 | |
| Record name | 4-Fluoropiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935260-61-0 | |
| Record name | 4-Fluoropiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1440626.png)


![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)









